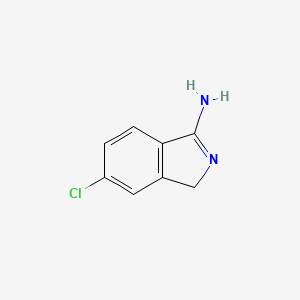

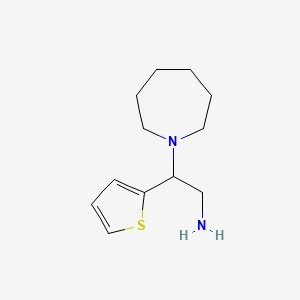

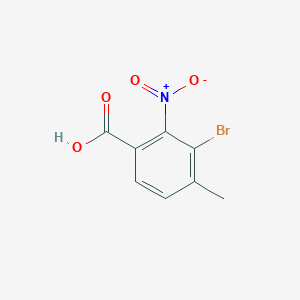

![molecular formula C22H21FN6OS B2861538 4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 1358919-73-9](/img/structure/B2861538.png)

4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazole ring, and a quinoxaline ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl group is likely to contribute to the overall polarity of the molecule, while the piperazine, triazole, and quinoxaline rings may contribute to its three-dimensional shape .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with electrophiles, while the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its polarity, affecting its solubility in various solvents .Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis and chemotherapy. ENT inhibitors are typically selective for ENT1, but this compound shows a novel selectivity towards ENT2 . This could lead to the development of new drugs that target ENT2 with higher specificity, potentially improving the efficacy of nucleoside-based therapies.

Antibacterial Activity

Triazoloquinoxaline derivatives have shown promise in combating infectious diseases. They have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated moderate to good antibacterial activities, comparable to first-line antibacterial agents like ampicillin . This suggests a potential application in developing new antimicrobial agents.

Cancer Research

Compounds related to triazoloquinoxaline have been evaluated for their efficacy against various cancer cell lines. They have been found to inhibit the growth of cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These compounds also show inhibitory activity against c-Met kinase, which is involved in cancer cell growth and survival .

Structure-Activity Relationship (SAR) Studies

The compound’s structure has been analyzed to understand its activity profile. SAR studies help in identifying which modifications in the compound’s structure can enhance or reduce its biological activity. This is crucial for the rational design of more potent and selective drugs .

Breast Cancer Cell Viability

Studies have indicated that certain thiouracil amides, which share structural similarities with triazoloquinoxaline derivatives, significantly reduce the viability of breast cancer cells. This points to a potential application in the development of new therapeutic agents for breast cancer treatment .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .

Pharmacokinetics

It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially affect nucleotide synthesis and the regulation of adenosine function .

properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMHTVBAYAAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

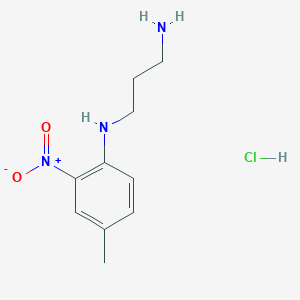

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)

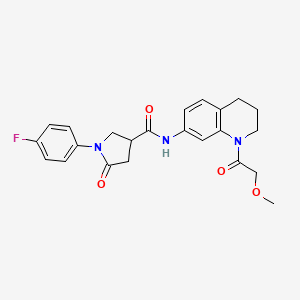

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2861462.png)

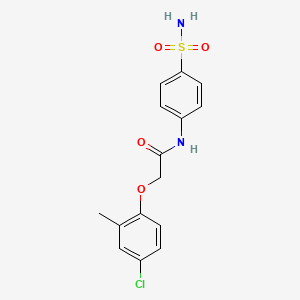

![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)